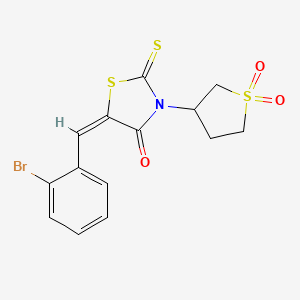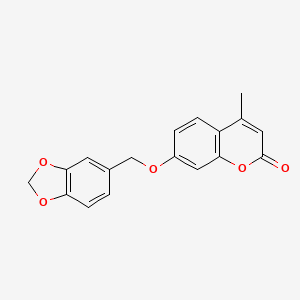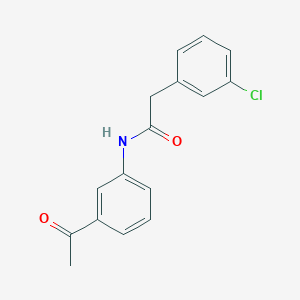![molecular formula C17H16INO4 B5407887 1-iodo-3-methoxy-2-[(4-methylbenzyl)oxy]-5-(2-nitrovinyl)benzene](/img/structure/B5407887.png)
1-iodo-3-methoxy-2-[(4-methylbenzyl)oxy]-5-(2-nitrovinyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-iodo-3-methoxy-2-[(4-methylbenzyl)oxy]-5-(2-nitrovinyl)benzene is a chemical compound that has shown promising results in scientific research. This compound is commonly referred to as INB-4, and it has been studied for its potential applications in various fields, including medicine and biology.
作用機序
The mechanism of action of INB-4 is not fully understood. However, studies have shown that INB-4 can inhibit the activity of the NF-κB pathway, which is a key regulator of inflammation and cancer. INB-4 has also been shown to activate the caspase pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
INB-4 has been shown to have various biochemical and physiological effects. Studies have shown that INB-4 can inhibit the proliferation of cancer cells by inducing apoptosis. INB-4 has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages. In addition, INB-4 has been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of using INB-4 in lab experiments is its potent anti-cancer and anti-inflammatory activity. INB-4 has been shown to be effective against various cancer cell lines, and it has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages. However, one of the limitations of using INB-4 in lab experiments is its relatively low solubility in water, which may limit its bioavailability.
将来の方向性
There are several future directions for the study of INB-4. One potential direction is the development of new synthesis methods to improve the yield and purity of INB-4. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of INB-4 in animal models. This information could be used to optimize the dosing and administration of INB-4 in clinical trials. Finally, further research is needed to fully understand the mechanism of action of INB-4 and its potential applications in various fields of scientific research.
合成法
INB-4 is synthesized by the reaction of 1,3-dimethoxy-5-iodobenzene with 4-methylbenzyl alcohol in the presence of cesium carbonate and palladium catalyst. The resulting intermediate is then reacted with 2-nitroethene to yield INB-4. This synthesis method has been reported to yield high purity INB-4 with good yields.
科学的研究の応用
INB-4 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of INB-4 is in the field of cancer research. Studies have shown that INB-4 has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. INB-4 has been shown to induce apoptosis in cancer cells by activating the caspase pathway. INB-4 has also been studied for its potential as an anti-inflammatory agent. Studies have shown that INB-4 can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
特性
IUPAC Name |
1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO4/c1-12-3-5-13(6-4-12)11-23-17-15(18)9-14(7-8-19(20)21)10-16(17)22-2/h3-10H,11H2,1-2H3/b8-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQFFPGZTDHYPF-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=C[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)/C=C\[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5407820.png)
![(2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[4-(hydroxymethyl)piperidin-1-yl]carbonyl}-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5407827.png)
![8-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5407836.png)

![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)morpholine-4-carboxamide](/img/structure/B5407838.png)

![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5407848.png)
![2-[1-(5-chloro-2-propoxybenzyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5407855.png)

![2,6-dihydroxy-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide](/img/structure/B5407869.png)
![2-{1-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5407891.png)
![isobutyl 2-[(2-iodobenzoyl)amino]-3-phenylacrylate](/img/structure/B5407906.png)
![5-imino-2-isopropyl-6-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5407914.png)
